3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

描述

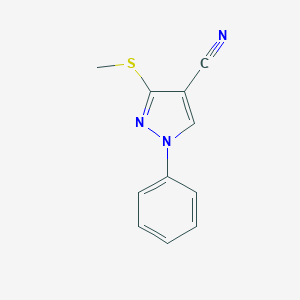

3-(Methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a methylthio (-SCH₃) group at position 3, a phenyl ring at position 1, and a nitrile (-CN) group at position 2. This compound serves as a versatile intermediate in medicinal and agrochemical research, particularly in synthesizing heterocyclic frameworks with biological activity. Its structural features, such as the electron-withdrawing nitrile and sulfur-containing substituent, enhance reactivity and influence interactions with biological targets .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile typically involves the reaction of 3-(methylthio)-1-phenyl-1H-pyrazole with a cyanating agent. One common method is the reaction of 3-(methylthio)-1-phenyl-1H-pyrazole with cyanogen bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and reagents may be adjusted to ensure cost-effectiveness and environmental sustainability.

化学反应分析

Types of Reactions

3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, catalytic hydrogenation

Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products Formed

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Amino derivatives

Substitution: Nitro or halogenated derivatives

科学研究应用

Synthesis of 3-(Methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile

The synthesis of this compound typically involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile with methylthiol or related reagents. This process can yield various derivatives that possess enhanced biological activities. The compound can be synthesized through several methods, including:

- Condensation Reactions: Utilizing active methylene compounds and isothiocyanates to form the pyrazole ring.

- Coupling Reactions: Involving diazonium salts to introduce different substituents onto the pyrazole structure, enhancing its pharmacological profile .

Biological Activities

This compound exhibits a range of biological activities, making it a valuable scaffold in drug discovery. Some key pharmacological effects include:

Antimicrobial Properties:

Research indicates that derivatives of pyrazoles, including this compound, demonstrate significant antibacterial and antifungal activities. These compounds have been tested against various Gram-positive and Gram-negative bacteria, showing promising results in inhibiting microbial growth .

Anticancer Activity:

Studies have shown that pyrazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, certain synthesized compounds have been evaluated for their antiproliferative activity, indicating potential as anticancer agents . The specific mechanisms often involve the induction of apoptosis in cancer cells.

Anti-inflammatory Effects:

Pyrazole derivatives are known for their anti-inflammatory properties. Research has highlighted their ability to inhibit inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of different substituents on the phenyl ring or variations in the methylthio group can significantly alter its pharmacological profile. Understanding these relationships is crucial for optimizing the efficacy and selectivity of new derivatives.

Case Studies

Several studies have documented the synthesis and evaluation of this compound and its derivatives:

作用机制

The mechanism of action of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural analogs of 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile, focusing on substituent variations and their implications:

Substituent Effects on Reactivity and Bioactivity

- Electron-Withdrawing Groups (EWGs): The nitrile (-CN) at position 4 in the target compound enhances electrophilicity, facilitating nucleophilic additions (e.g., in forming pyrazolo[3,4-d]pyrimidines) . Nitro (-NO₂) groups (e.g., in 3-nitro-1H-pyrazole-4-carbonitrile) increase oxidative stability but reduce solubility .

Sulfur-Containing Substituents:

- Amino (-NH₂) and Aromatic Substitutions: 5-Amino derivatives (e.g., 5-amino-3-(4-(dimethylamino)phenyl)-1-phenyl-1H-pyrazole-4-carbonitrile) exhibit enhanced antibacterial and cytotoxic activities due to hydrogen-bonding capabilities and extended conjugation . Phenyl rings at position 1 (common in many analogs) contribute to π-π stacking interactions with biological targets, as seen in antitumor applications .

Structural Complexity and Hybrid Systems

Triazole-Pyrazole Hybrids (e.g., 3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile):

生物活性

3-(Methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile is a compound of significant interest in both medicinal and agrochemical fields due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Overview of Biological Activity

The compound exhibits various biological activities, including:

- Antimicrobial Activity : It demonstrates effectiveness against a range of bacterial and fungal pathogens.

- Anti-inflammatory Properties : It has been shown to inhibit inflammatory responses, making it a candidate for pain management therapies.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.

- Cell Signaling Modulation : It can modulate signaling pathways that lead to apoptosis in cancer cells, enhancing its anticancer effects .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its potential as a pharmacophore in drug development. Its anti-inflammatory and antimicrobial properties position it as a promising candidate for treating various conditions:

| Activity Type | Target Conditions | Reference |

|---|---|---|

| Anti-inflammatory | Pain management, arthritis | |

| Antimicrobial | Bacterial infections | |

| Anticancer | Various cancer types |

Agrochemicals

In the agrochemical sector, this compound is studied for its potential use as a pesticide or herbicide. It has shown biological activity against various pests and weeds, indicating its utility in crop protection:

| Application Type | Target Organisms | Reference |

|---|---|---|

| Pesticide | Insect pests | |

| Herbicide | Weeds |

Case Studies

Several case studies highlight the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyrazole compounds exhibited significant antibacterial activity against E. coli and Staphylococcus aureus, with inhibition zones comparable to standard antibiotics .

- Anti-inflammatory Effects : Research indicated that the compound significantly reduced levels of TNF-α and IL-6 in vitro, suggesting its potential as an anti-inflammatory agent .

- Anticancer Activity : In vitro studies showed that this compound induced apoptosis in human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer) through the modulation of apoptotic pathways .

常见问题

Basic Research Questions

Q. What are the environmentally friendly synthesis methods for 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile?

The compound can be synthesized via catalyst-free, multi-component reactions in aqueous media. For example, a four-component reaction involving aldehydes, malononitrile, phenyl hydrazine, and methylating agents (e.g., CH₃I) under mild conditions yields pyrazole-carbonitrile derivatives. This approach avoids toxic solvents and reduces waste, aligning with green chemistry principles .

Q. How is the molecular structure of this compound characterized?

X-ray diffraction (XRD) is the gold standard for structural elucidation. For pyrazole derivatives, XRD analysis resolves bond lengths, angles, and crystal packing. Complementary techniques include:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.9 ppm) and carbon types (e.g., nitrile carbon at ~δ 112 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., nitrile stretch at ~2240 cm⁻¹, C–S stretch at ~650 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., [M]⁺ peak at m/z 245) .

Q. What are common chemical reactions involving this compound?

- Methylation : CH₃I selectively methylates sulfur or nitrogen atoms, producing structural isomers. The isomer ratio depends on substituent steric/electronic effects (e.g., bulky groups at the 4-position favor S-methylation) .

- Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms triazole-pyrazole hybrids, useful in drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer ratios during methylation?

Isomer distribution (e.g., N- vs. S-methylation) is influenced by reaction conditions (solvent, temperature) and substituent effects. Computational methods (DFT calculations) predict regioselectivity, while HPLC or GC-MS quantifies isomers. For example, polar aprotic solvents (e.g., DMF) may favor N-methylation due to enhanced nucleophilicity .

Q. What experimental designs optimize biological activity evaluation?

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace phenyl with heteroaromatic groups) and test against targets (e.g., bacterial strains, cancer cell lines).

- In Vitro Assays : Use MIC (Minimum Inhibitory Concentration) for antimicrobial activity or MTT assays for cytotoxicity. For instance, pyrazole-phthalimide hybrids show IC₅₀ values <10 µM against HCT-116 cells .

- In Silico Screening : Molecular docking predicts binding affinity to targets like VEGF (e.g., ZINC08424401 analog inhibits VEGF receptor) .

Q. How are mechanistic studies conducted for triazole-pyrazole hybrid formation?

CuAAC reaction mechanisms are probed via:

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR.

- Isotope Labeling : Use ¹⁵N-labeled azides to track nitrogen incorporation.

- DFT Calculations : Identify transition states and energy barriers (e.g., copper-acetylide intermediate stabilization) .

Q. What strategies address data inconsistencies in NMR characterization?

- Decoupling Experiments : Suppress coupling to simplify spectra (e.g., ¹H-¹³C HSQC confirms carbon-proton correlations).

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers in triazole hybrids) .

- Crystallographic Validation : Cross-check NMR assignments with XRD data .

Q. Methodological Tables

Table 1: Key Spectral Data for this compound Derivatives

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|---|

| Triazole-Pyrazole Hybrid | 8.86 (s, 1H, triazole), 7.40–7.37 (m, Ph) | 147.1 (C≡N), 129.0 (Ph) | 2242 (C≡N), 1541 (C=N) |

| Phthalimide Adduct | 7.49 (t, J=7.6 Hz, Ph), 5.16 (s, CH₂) | 150.4 (C=O), 111.3 (C≡N) | 1687 (C=O), 2139 (N₃) |

Table 2: Reaction Optimization for CuAAC Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | CuSO₄ + Sodium Ascorbate | 66–88% |

| Solvent | THF/H₂O (1:1) | 66% |

| Temperature | 50°C | 66% |

| Reaction Time | 16 h | 66% |

属性

IUPAC Name |

3-methylsulfanyl-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3S/c1-15-11-9(7-12)8-14(13-11)10-5-3-2-4-6-10/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDVSTMSXZWGURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN(C=C1C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381300 | |

| Record name | 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175203-46-0 | |

| Record name | 3-(methylthio)-1-phenyl-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。